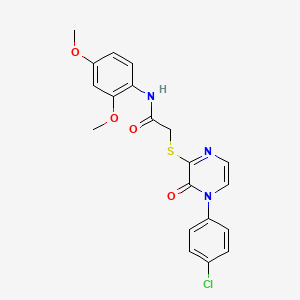

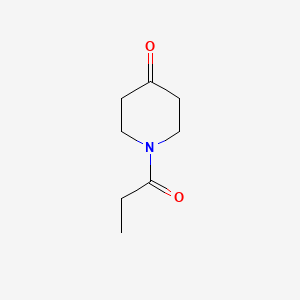

![molecular formula C11H7F3N2O3 B2622904 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione CAS No. 19136-42-6](/img/structure/B2622904.png)

1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. It also includes chemical properties like reactivity and stability .Aplicaciones Científicas De Investigación

Trifluoromethyl diazinone is an important intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries. Trifluoromethyl diazinone has been used in the synthesis of various heterocyclic compounds, such as 1,3-diazinane-2,4,6-trione derivatives, which have been studied for their potential use as inhibitors of HIV-1 protease. Trifluoromethyl diazinone has also been used in the synthesis of various heterocyclic compounds, such as benzothiazole derivatives, which have been studied for their potential use as antibacterial agents.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s known that similar compounds can selectively promote the release of certain neurotransmitters .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that similar compounds can have varying degrees of bioavailability, depending on their chemical structure and the route of administration .

Result of Action

Related compounds have been shown to have a range of effects, including promoting the release of certain neurotransmitters .

Action Environment

The action, efficacy, and stability of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in laboratory experiments include its high reactivity, low cost, and availability. The reactivity of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone makes it an ideal intermediate for the synthesis of various heterocyclic compounds. The low cost and availability of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone make it an attractive option for laboratory experiments. The main limitation of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone is its toxicity, which means that it must be handled with care in the laboratory.

Direcciones Futuras

The future directions of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone research include the development of new synthetic methods for the synthesis of heterocyclic compounds, the development of new applications for 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in the pharmaceutical, agrochemical, and polymer industries, and the development of new methods for the safe handling and disposal of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone. Additionally, research into the mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone and its biochemical and physiological effects should be further explored.

Métodos De Síntesis

Trifluoromethyl diazinone can be synthesized by several methods, including the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfone with sodium azide, the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfone with hydrazine hydrate, and the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfonic acid with sodium azide. The most common and efficient method is the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfonic acid with sodium azide, which yields 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in high yields.

Safety and Hazards

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c12-11(13,14)6-2-1-3-7(4-6)16-9(18)5-8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXXBLMVXODILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

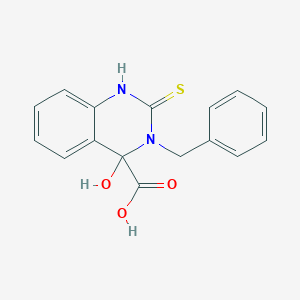

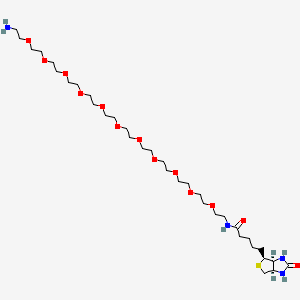

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)

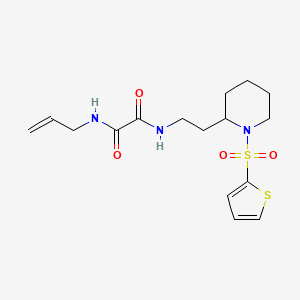

![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)

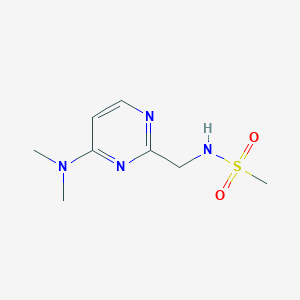

![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)

![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2622836.png)

![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)